molecular formula C25H22BF4NO2 B7747654 (E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate

(E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate

Cat. No.: B7747654
M. Wt: 455.3 g/mol
InChI Key: ANUQYLCZAMGJDO-VQSOISJUSA-O
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Description

(E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chromenylidene core, an azanium group, and a tetrafluoroborate counterion. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

(E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO2.BF4/c1-3-18-9-14-24-22(15-18)23(16-25(28-24)20-7-5-4-6-8-20)26-21-12-10-19(11-13-21)17(2)27;2-1(3,4)5/h4-16H,3H2,1-2H3;/q;-1/p+1/b26-23+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUQYLCZAMGJDO-VQSOISJUSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC1=CC2=C(C=C1)OC(=CC2=[NH+]C3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CCC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\C3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenylidene Core: This step involves the condensation of 6-ethyl-2-phenylchromen-4-one with an appropriate aldehyde under basic conditions to form the chromenylidene intermediate.

    Introduction of the Acetylphenyl Group: The chromenylidene intermediate is then reacted with 4-acetylphenylboronic acid in the presence of a palladium catalyst to introduce the acetylphenyl group.

    Formation of the Azanium Group: The resulting compound is treated with an amine to form the azanium group.

    Addition of the Tetrafluoroborate Counterion: Finally, the compound is reacted with tetrafluoroboric acid to introduce the tetrafluoroborate counterion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cell Membranes: Altering membrane permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(4-acetylphenyl)-(6-methyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate
  • (E)-(4-acetylphenyl)-(6-ethyl-2-methylchromen-4-ylidene)azanium;tetrafluoroborate

Uniqueness

(E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.

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